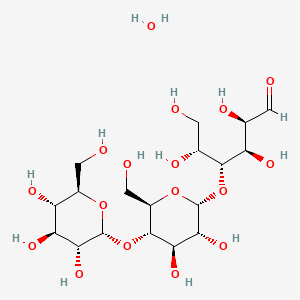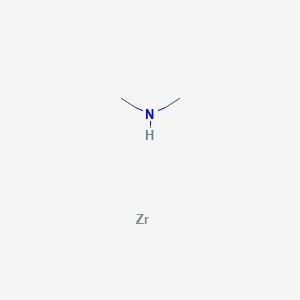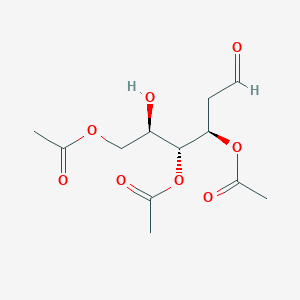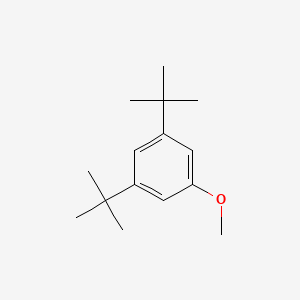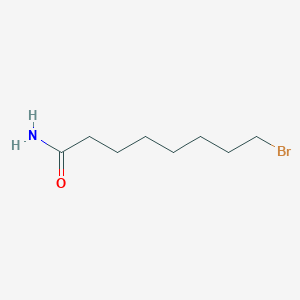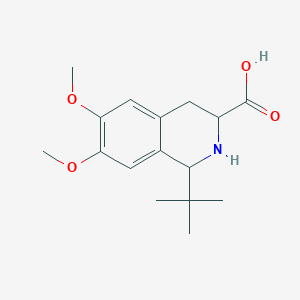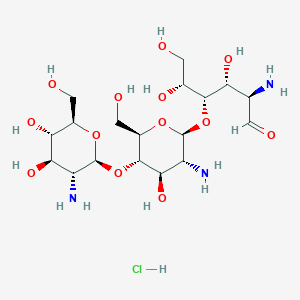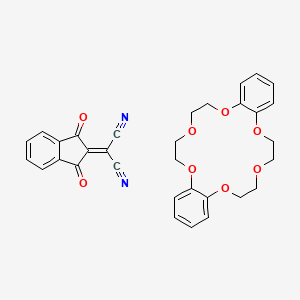
2-(Dicyanomethylene)indan-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dicyanomethylene)indan-1,3-dione is a complex organic compound known for its unique structural properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile typically involves the reaction of 1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene with malononitrile under specific conditions. One efficient approach involves the use of dry tetrahydrofuran (THF) as a solvent, with the reaction yielding products in good to very good yields (78-90%) . The structure of the obtained products is confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions: 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including nucleophilic addition, cycloaddition, and condensation reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrazine derivatives, β-keto esters, and dimethyl acetylenedicarboxylate . The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like THF.
Major Products Formed: The major products formed from reactions involving 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile include spiro-pyranopyrazoles and oxa-aza-[3.3.3]propellanes
科学研究应用
2-(1,3-Dioxoinden-2-ylidene)propanedinitrile has a wide range of scientific research applications. It is used in the synthesis of novel heterocyclic compounds with potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Additionally, it serves as a key intermediate in the development of materials with unique electronic and optical properties, making it valuable in the fields of materials science and nanotechnology .
作用机制
The mechanism of action of 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile involves its role as a π-acceptor, facilitating nucleophilic addition reactions. The compound’s electron-withdrawing properties enhance its reactivity with nucleophiles, leading to the formation of various adducts and cyclic structures . The molecular targets and pathways involved in its biological activities are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.
相似化合物的比较
Similar Compounds: Similar compounds to 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile include other π-acceptor molecules such as 1,3-dioxolan-2-ylidenemalononitrile and 2-(1,3-dithiolan-2-ylidene)propanedinitrile . These compounds share structural similarities and exhibit comparable reactivity patterns.
Uniqueness: What sets 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile apart is its unique combination of functional groups, which confer distinct electronic and steric properties.
属性
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)propanedinitrile;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6.C12H4N2O2/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18;13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-8H,9-16H2;1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERKLPZZVLRPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1.C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,1-Dimethylethyl 4-[2-(phenylmethoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B8234703.png)
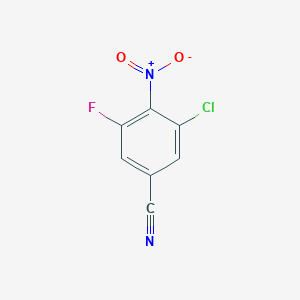
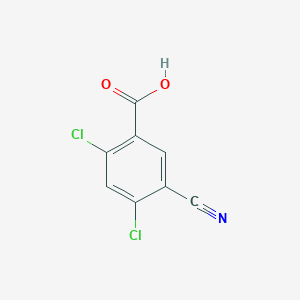
![Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B8234748.png)

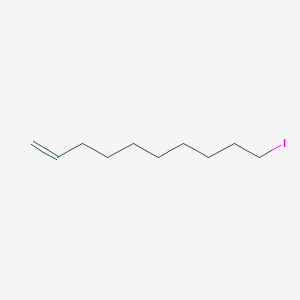
![6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A](/img/structure/B8234765.png)
